N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-20(24(22,23)14-8-6-13(17)7-9-14)11-16(21)19-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEDAYOSZHFTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chlorobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with methylglycine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated compounds.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-cyclopropylglycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
